4-Hydroxypent-3-en-2-one;iron
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Overview
Description
4-Hydroxypent-3-en-2-one;iron is a coordination compound where 4-hydroxypent-3-en-2-one acts as a ligand to iron. This compound is notable for its applications in various fields, including catalysis and material science. The iron center in this compound can exist in different oxidation states, which makes it versatile for different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxypent-3-en-2-one;iron typically involves the reaction of 4-hydroxypent-3-en-2-one with an iron salt. One common method is to dissolve iron(III) chloride in ethanol and then add 4-hydroxypent-3-en-2-one. The mixture is stirred at room temperature for several hours, resulting in the formation of the desired complex. The reaction can be represented as follows:
FeCl3+3C5H8O2→Fe(C5H7O2)3+3HCl
Industrial Production Methods
On an industrial scale, the production of this compound involves similar principles but is optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or column chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypent-3-en-2-one;iron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized, changing its oxidation state and altering the properties of the compound.
Reduction: Similarly, the iron center can be reduced, which is useful in catalytic cycles.
Substitution: Ligands around the iron center can be substituted with other ligands, allowing for the synthesis of different complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield iron(III) complexes, while reduction could produce iron(II) complexes.
Scientific Research Applications
Chemistry
In chemistry, 4-hydroxypent-3-en-2-one;iron is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. Its ability to change oxidation states makes it particularly useful in redox reactions.
Biology
In biological research, this compound is studied for its potential role in mimicking metalloenzymes. It can be used to understand the mechanisms of iron-containing enzymes and to develop biomimetic catalysts.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of iron-based drugs and diagnostic agents.
Industry
Industrially, this compound is used in the production of fine chemicals and as a precursor for other iron complexes. Its catalytic properties are harnessed in various manufacturing processes.
Mechanism of Action
The mechanism by which 4-hydroxypent-3-en-2-one;iron exerts its effects involves the coordination of the 4-hydroxypent-3-en-2-one ligand to the iron center. This coordination alters the electronic properties of the iron, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or enzyme mimicry.
Comparison with Similar Compounds
Similar Compounds
Iron(III) acetylacetonate: Similar in structure but uses acetylacetone as the ligand.
Iron(II) chloride: A simpler iron compound without the 4-hydroxypent-3-en-2-one ligand.
Iron(III) nitrate: Another iron compound with different ligands and properties.
Uniqueness
4-Hydroxypent-3-en-2-one;iron is unique due to the specific properties imparted by the 4-hydroxypent-3-en-2-one ligand. This ligand provides a balance of stability and reactivity, making the compound versatile for various applications.
Properties
IUPAC Name |
4-hydroxypent-3-en-2-one;iron |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H8O2.Fe/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKXWKGYHQXRQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FeO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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